N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide
Brand Name: Vulcanchem
CAS No.: 434920-94-2
VCID: VC6329617
InChI: InChI=1S/C18H18N2O3S2/c1-12-6-8-14(9-7-12)25(22,23)11-10-16(21)19-18-20-17-13(2)4-3-5-15(17)24-18/h3-9H,10-11H2,1-2H3,(H,19,20,21)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC=C3S2)C
Molecular Formula: C18H18N2O3S2
Molecular Weight: 374.47

N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide

CAS No.: 434920-94-2

Cat. No.: VC6329617

Molecular Formula: C18H18N2O3S2

Molecular Weight: 374.47

* For research use only. Not for human or veterinary use.

N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide - 434920-94-2

Specification

CAS No. 434920-94-2
Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
IUPAC Name N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Standard InChI InChI=1S/C18H18N2O3S2/c1-12-6-8-14(9-7-12)25(22,23)11-10-16(21)19-18-20-17-13(2)4-3-5-15(17)24-18/h3-9H,10-11H2,1-2H3,(H,19,20,21)
Standard InChI Key DGSMOAMAXNREPN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC=C3S2)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • A 4-methylbenzo[d]thiazole moiety, which introduces steric and electronic effects due to the methyl group at the 4-position.

  • A propanamide backbone that bridges the benzothiazole and tosyl groups.

  • A tosyl (p-toluenesulfonyl) group, which enhances solubility and influences intermolecular interactions .

The molecular formula is C₁₈H₁₈N₂O₃S₂, with a molecular weight of 374.47 g/mol. Its IUPAC name is N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide. The presence of the methyl group at the 4-position on the benzothiazole ring distinguishes it from the 6-methyl analog, potentially altering its reactivity and biological target affinity.

Table 1: Key Structural Attributes

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S₂
Molecular Weight374.47 g/mol
IUPAC NameN-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)C

Synthesis and Optimization

Synthetic Routes

While no direct synthesis protocol for the 4-methyl isomer is documented, methodologies for analogous benzothiazoles suggest a multi-step approach:

  • Benzothiazole Formation: Condensation of 2-amino-4-methylthiophenol with a carbonyl source (e.g., chloroacetone) under acidic conditions to yield the 4-methylbenzo[d]thiazole core .

  • Propanamide Linkage: Reaction of the benzothiazole amine with 3-bromopropanoyl chloride, followed by sulfonylation using p-toluenesulfonyl chloride in the presence of a base like triethylamine .

  • Purification: Column chromatography with solvents such as n-heptane:ethyl acetate (4:1) to isolate the product .

Challenges and Modifications

The 4-methyl group may hinder cyclization compared to the 6-methyl analog due to increased steric hindrance. Adjustments to reaction temperatures (e.g., 60–80°C) or solvent polarity (e.g., dimethylformamide) could improve yields .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies on similar compounds reveal IC₅₀ values of 12–45 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The tosyl group enhances cellular uptake, while the benzothiazole core intercalates DNA or inhibits topoisomerase II.

Table 2: Comparative Biological Data (6-Methyl vs. 4-Methyl Analogs)

Property6-Methyl AnalogInferred 4-Methyl Profile
Antibacterial MIC8–32 µg/mL16–64 µg/mL (estimated)
Anticancer IC₅₀12–45 µM20–60 µM (estimated)
Solubility in DMSO>10 mg/mLModerate (~5 mg/mL)

Structure-Activity Relationships (SAR)

Role of Substituent Position

  • 4-Methyl vs. 6-Methyl: The 4-methyl group may reduce planarity, decreasing DNA intercalation efficiency but improving metabolic stability.

  • Halogen Substitution: Bromo or chloro analogs (e.g., 6-bromobenzo[d]thiazol-2-yl) show enhanced cytotoxicity but poorer solubility.

Industrial and Therapeutic Applications

Agricultural Chemistry

The patent EP0649596B1 highlights benzothiazole derivatives as herbicidal agents, though N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide’s efficacy in this context remains untested .

Drug Development

The compound’s dual antimicrobial and anticancer profiles position it as a candidate for multi-target therapeutics. Hybrid molecules combining its benzothiazole core with fluoroquinolones or kinase inhibitors are under exploration .

Future Directions

  • Synthesis Optimization: Develop regioselective methods to produce the 4-methyl isomer with >70% yield.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Computational Modeling: Use molecular docking to predict interactions with EGFR or PARP enzymes.

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